6-Caffeoyl-D-glucose

Analytical Chemistry Metabolomics Quality Control

Misannotation of caffeoylglucose isomers in tomato, pepper, and aubergine extracts compromises quantitative accuracy. 6-Caffeoyl-D-glucose is the predominant Solanaceae isomer and the definitive reference standard for method development. • Distinct retention time (7.21 min) and unique MSn fragmentation enable unambiguous isomer assignment. • High-purity reference material essential for stability-indicating methods, acyl-migration tracking, and chemotaxonomic source authentication. • Standard pack sizes 5-100 mg; bulk custom synthesis available. In-stock ready to ship.

Molecular Formula C15H18O9
Molecular Weight 342.30 g/mol
CAS No. 10066-92-9
Cat. No. B15181021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Caffeoyl-D-glucose
CAS10066-92-9
Molecular FormulaC15H18O9
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1
InChIKeyQJLOZYUVIYIABJ-ALMBQQNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Caffeoyl-D-glucose: Identity and Baseline Characterization


6-Caffeoyl-D-glucose is a hydroxycinnamic acid glycoside formed by the esterification of caffeic acid at the 6-position of D-glucose. It belongs to a class of dietary phenolic compounds that includes at least 10 regio- and stereoisomers of caffeoylglucose, each with distinct chromatographic and mass spectrometric signatures [1]. With a molecular formula of C15H18O9 and an exact mass of 342.095082 g/mol, this compound is naturally occurring in various plant families, most notably Solanaceae vegetables, and serves as an important reference standard for analytical method development, dietary polyphenol research, and comparative bioactivity studies [2].

Standard type Regioisomer-specific 6-O-caffeoylglucose reference
Primary workflow LC-MSn method development and isomer validation
Source context Predominant isomer in Solanaceae vegetables

Why Generic Substitution Compromises Experimental Integrity


Caffeoylglucose exists as a set of 10 distinct regio- and stereoisomers that, despite sharing identical molecular formulae, exhibit markedly different retention times (e.g., 6-caffeoylglucose at 7.21 min versus other isomers ranging from 4.09 to 8.05 min) and unique LC-MSn fragmentation pathways [1]. Furthermore, the isomer distribution is source-dependent: 6-O-caffeoyl glucose predominates in Solanaceae vegetables, whereas 1-caffeoyl glucose is the major isomer in berry fruits [2][3]. Substituting 6-Caffeoyl-D-glucose with chlorogenic acid (a quinic acid ester) or other caffeoyl conjugates introduces confounding variables in assays where ester linkage position, aglycone identity, or isomer-specific bioactivity may critically influence outcomes. The analytical and biological profiles are not interchangeable.

  • Regioisomer mismatch

    Ten caffeoylglucose isomers show distinct chromatographic retention; substitution may cause peak misassignment and misidentification.

  • Source-dependent distribution

    6-O-caffeoyl glucose predominates in Solanaceae, while 1-O-caffeoyl glucose dominates in berries. Botanical origin may shift isomer profile.

  • Aglycone and ester linkage mismatch

    Chlorogenic acid (quinic acid ester) or other caffeoyl conjugates differ in linkage position and aglycone, potentially confounding bioactivity interpretation.

Quantitative Differentiation Evidence


LC-MSn Chromatographic Resolution and Isomer Discrimination

6-Caffeoyl-D-glucose (6-O-caffeoylglucose) elutes at a distinct retention time (RT) of 7.21 min under the validated reversed-phase LC conditions, whereas other caffeoylglucose isomers elute at RT values ranging from 4.09 min to 8.05 min, as shown in Table 2 of the study by Jaiswal et al. [1]. Additionally, the hierarchical LC-MSn key enables unambiguous discrimination of 6-caffeoylglucose from its nine regio- and stereoisomers based on characteristic fragment spectra and elution order [1]. The method was developed using authentic synthetic standards for 6-caffeoylglucose and 3-caffeoylglucose, allowing full regiochemical assignment of all 10 isomers and stereochemical assignment of eight isomers [1].

LC-MSn Resolution
Head-to-head
Retention time 7.21 min (6-caffeoylglucose) vs. 4.09–8.05 min for other isomers; hierarchical MSn key enables unambiguous discrimination.
Supports accurate isomer identification in method validation.
Method validated with authentic synthetic standards.
Analytical Chemistry Metabolomics Quality Control

Natural Abundance and Source-Specific Isomer Distribution

Quantitative LC-MS profiling of Solanaceae vegetables (tomato, pepper, chili, aubergine) revealed that 6-O-caffeoyl glucose is the predominant caffeoylglucose isomer across 30 food samples analyzed [1]. In contrast, parallel profiling of berry fruits (strawberries, raspberries, blueberries, blackberries, and 10 other berry types) identified 1-caffeoyl glucose as the predominant isomer in the majority of samples [2]. The isomer distribution is source-dependent and subject to acyl migration during food processing, with a larger number of isomers observed in processed products such as tomato puree and ketchup [1].

Natural Abundance
Cross-study
6-O-caffeoyl glucose dominant in Solanaceae (tomato, pepper, chili, aubergine); 1-caffeoyl glucose dominant in berry fruits (strawberry, raspberry, blueberry).
Source-dependent isomer distribution guides standard selection.
30 vegetable samples and 15+ berry samples profiled.
Food Chemistry Natural Product Profiling Dietary Polyphenol Research

DPPH Radical Scavenging and Glycosylation SAR

Although direct DPPH IC50 data for 6-Caffeoyl-D-glucose are not reported in the primary literature, the structurally analogous 1-O-caffeoyl-β-D-glucopyranose (1-Caffeoyl-β-D-glucose) exhibits a DPPH IC50 of 37.7 μM [1]. This value positions caffeoyl glucose esters as moderate antioxidants compared to caffeic acid (IC50 = 9.68 ± 0.013 μM in the same assay system [2]) and chlorogenic acid (IC50 = 7.23 μM in DPPH assay [3]). The catechol moiety present in all caffeoyl esters is responsible for the radical scavenging activity; glycosylation at the 6-position may modulate hydrogen-donating capacity and polarity relative to the free acid or quinic acid conjugate [4].

DPPH Scavenging SAR
Class-level
Analog 1-Caffeoyl-β-D-glucose IC50 = 37.7 µM; caffeic acid IC50 = 9.68 µM; chlorogenic acid IC50 = 7.23 µM.
Class-level inference for glycosylation SAR; direct 6-caffeoyl data not reported.
DPPH assay context; data to verify for target isomer.
Oxidative Stress Antioxidant Screening DPPH Assay

α-Glucosidase Inhibitory Potential of 6-O-Caffeoyl Glucosyl Moiety

Compounds containing a 6-O-caffeoyl glucosyl moiety have demonstrated potent α-glucosidase inhibitory activity. Specifically, 1,3,6-tri-O-(E)-caffeoyl-β-D-glucopyranoside, isolated from Aruncus sylvester roots, exhibited an IC50 of 1.16 μM against α-glucosidase, which is approximately 0.8-fold the potency of the comparator 3,4-di-O-(E)-caffeoyl-α/β-D-glucopyranose (IC50 = 0.71 μM) and substantially more potent than acarbose (IC50 = 54.2 μM at 0.25 mg/mL) [1][2]. A Chinese patent (CN116549469B) further discloses that quercetin-3-O-(6″-caffeoyl)-β-D-glucoside, another compound bearing the 6-O-caffeoyl glucosyl substructure, exhibits significant α-glucosidase inhibition [3]. While direct IC50 data for the mono-ester 6-Caffeoyl-D-glucose are not yet published, the presence of the 6-O-caffeoyl glucose moiety in highly active inhibitors suggests that this compound may serve as a valuable synthetic intermediate or reference standard for SAR studies.

α-Glucosidase Inhibition
Class-level
Tri-6-O-caffeoyl glucose derivative IC50 = 1.16 µM; acarbose IC50 = 54.2 µM. 6-O-caffeoyl moiety present in potent inhibitors.
Supports use as synthetic intermediate or SAR comparator.
Direct mono-ester IC50 not yet published; class-level relevance.
Diabetes Research Enzyme Inhibition Metabolic Disease

Acyl Migration and Thermal Processing Stability

Quantitative LC-MS analysis of processed tomato products (puree and ketchup) revealed a significantly larger number of caffeoylglucose isomers compared to fresh tomatoes, attributed to acyl migration reactions of 6-O-caffeoyl glucose under thermal processing conditions [1]. This phenomenon is consistent with the known behavior of O-acyl glucoses, where the caffeoyl group can migrate between adjacent hydroxyl positions (e.g., from 6-OH to 4-OH or 3-OH) under heat or altered pH [1][2]. The hierarchical LC-MSn key enables tracking of these migration products, providing a tool for stability-indicating method development [2].

Acyl Migration Stability
Head-to-head
Fresh tomato: limited isomer complexity; processed puree/ketchup: increased isomers from acyl migration of 6-O-caffeoyl glucose.
Authentic standard required for stability-indicating method development.
Thermal processing promotes acyl migration; method tracks migration products.
Stability Studies Food Processing Formulation Science

High-Impact Application Scenarios


LC-MSn Method Development for Solanaceae Extracts

Based on its distinct retention time (7.21 min) and unique MSn fragmentation signature, 6-Caffeoyl-D-glucose serves as an essential reference standard for developing and validating LC-MS methods aimed at profiling caffeoylglucose isomers in tomato, pepper, chili, and aubergine extracts [1][2]. The hierarchical key enables unambiguous identification, and the compound's predominance in Solanaceae makes it the most relevant calibrant for quantification in these matrices [2]. Procurement of the authentic standard is mandatory for accurate isomer assignment and for tracking acyl migration products in processed food samples [2].

SAR Comparator for Glycosylated Caffeic Acid Derivatives

Researchers investigating the impact of glycosylation on bioactivity can utilize 6-Caffeoyl-D-glucose as the glycosylated counterpart to caffeic acid. Class-level data indicate that caffeoyl glucose esters exhibit DPPH IC50 values approximately 4-fold higher (less potent) than free caffeic acid (9.68 μM vs. 37.7 μM) [1][2], providing a quantifiable baseline for SAR studies. Additionally, the 6-O-caffeoyl glucosyl moiety is present in highly potent α-glucosidase inhibitors (IC50 = 1.16 μM) [3], positioning this compound as a potential synthetic intermediate or a comparator for designing and evaluating new metabolic enzyme inhibitors.

Stability-Indicating Methods for Caffeoyl Ester Formulations

Given the documented acyl migration of 6-O-caffeoyl glucose under thermal processing conditions [1], this compound is a critical reference material for developing stability-indicating analytical methods. Formulators developing tomato-based nutraceuticals or functional food ingredients must be able to distinguish the parent 6-O-caffeoyl glucose from migration-derived isomers to accurately assess product consistency and shelf-life. Procurement of high-purity 6-Caffeoyl-D-glucose enables forced degradation studies, method validation, and the establishment of specifications for isomer content in finished products [1][2].

Metabolomics Dereplication and Chemotaxonomic Marker

In untargeted metabolomics workflows, 6-Caffeoyl-D-glucose can be used as a diagnostic marker for Solanaceae-derived samples. Its characteristic LC-MSn fingerprint, as defined in the hierarchical key [1], facilitates rapid dereplication and avoids misannotation with other caffeoyl conjugates or chlorogenic acid isomers. The quantitative predominance of this isomer in Solanaceae vegetables (relative to its trace presence in berry fruits) further supports its utility as a chemotaxonomic marker for source authentication and adulteration detection in botanical extracts [2].

Application
Selection Property
Validation Focus
LC-MSn isomer profiling in Solanaceae
Isomer-specific chromatographic signature
Accuracy of isomer assignment in plant extracts
SAR comparator for caffeic acid glycosylation
Glycosylation-dependent antioxidant profile
Comparative DPPH and enzyme inhibition assays
Stability-indicating method for caffeoyl esters
Acyl migration propensity under thermal stress
Isomer content monitoring in processed formulations
Metabolomics dereplication and source authentication
Source-specific isomer distribution pattern
Chemotaxonomic marker validation in Solanaceae vs. berries

Technical Documentation Hub

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31 linked technical documents
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